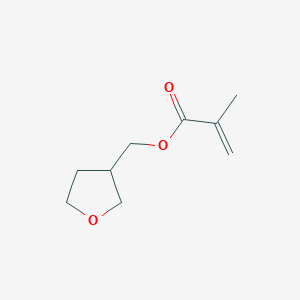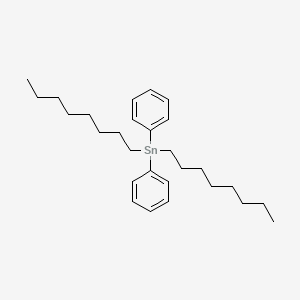
Tin, dioctyldiphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin, dioctyldiphenyl- is an organotin compound that contains tin atoms bonded to organic groups Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of tin, dioctyldiphenyl- typically involves the reaction of tin tetrachloride with dioctyldiphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions.
Chemical Reactions Analysis
Tin, dioctyldiphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides.
Scientific Research Applications
Tin, dioctyldiphenyl- has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has potential applications in the development of new drugs and therapeutic agents. In the field of medicine, it is being explored for its potential use in cancer treatment. Industrially, it is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of tin, dioctyldiphenyl- involves its interaction with molecular targets and pathways within cells. It can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tin, dioctyldiphenyl- can be compared with other organotin compounds, such as tributyltin and triphenyltin. While all these compounds share some common properties, tin, dioctyldiphenyl- is unique in its specific chemical structure and reactivity. This uniqueness makes it suitable for certain applications where other organotin compounds may not be as effective.
Similar Compounds:- Tributyltin
- Triphenyltin
- Tetramethyltin
- Tetraethyltin
Properties
CAS No. |
103270-64-0 |
|---|---|
Molecular Formula |
C28H44Sn |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
dioctyl(diphenyl)stannane |
InChI |
InChI=1S/2C8H17.2C6H5.Sn/c2*1-3-5-7-8-6-4-2;2*1-2-4-6-5-3-1;/h2*1,3-8H2,2H3;2*1-5H; |
InChI Key |
VFINYIORKYADHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
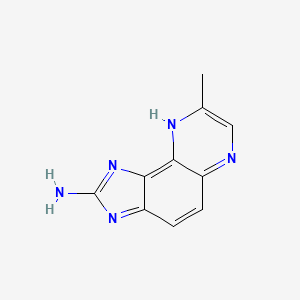

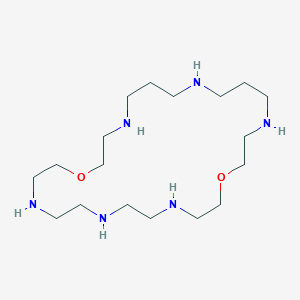
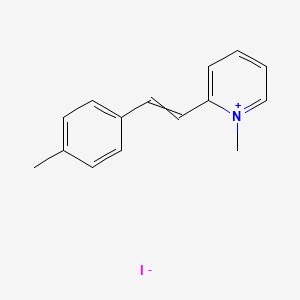
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
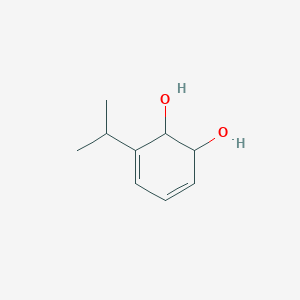

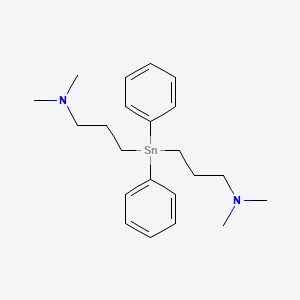
![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
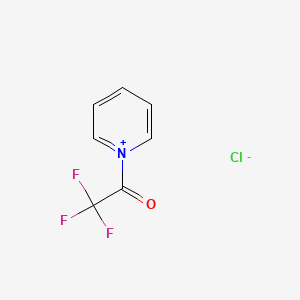
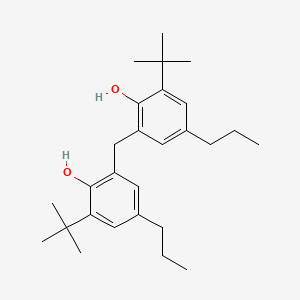
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
